molecular formula C26H27N3O4S B2498004 2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 899942-03-1

2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2498004
CAS No.: 899942-03-1
M. Wt: 477.58
InChI Key: LPFKZWIAMFKJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • A study described the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity. The most potent cytotoxic effects were observed against leukemia cell lines, highlighting the compound's relevance in cancer research (Horishny et al., 2021).

  • Research on crystal structures of related compounds provides insights into their molecular conformations and the potential for drug development. The studies reveal detailed information about the molecular geometry and interactions, which are crucial for understanding the biological activities of these compounds (Subasri et al., 2016); (Subasri et al., 2017).

  • Another study focused on the design and synthesis of classical and nonclassical antifolates, demonstrating potent dual inhibition of key enzymes involved in nucleotide synthesis. These findings suggest the potential for developing new therapeutic agents targeting cancer and microbial infections (Gangjee et al., 2008).

Antimicrobial and Enzyme Inhibition

  • Novel series of derivatives have been synthesized and tested for antibacterial and antifungal activities. Some compounds showed excellent activity against a panel of microorganisms, indicating their potential as antimicrobial agents (Devi et al., 2022).

  • A comprehensive quantum chemical analysis on a novel antiviral active molecule offers insights into its structure and potential interactions with SARS-CoV-2 protein. This research highlights the importance of structural analysis for the development of antiviral drugs (Mary et al., 2020).

Properties

IUPAC Name

2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-16(2)17-9-11-18(12-10-17)27-22(30)15-34-26-28-23-20-7-3-4-8-21(20)33-24(23)25(31)29(26)14-19-6-5-13-32-19/h3-4,7-12,16,19H,5-6,13-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFKZWIAMFKJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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